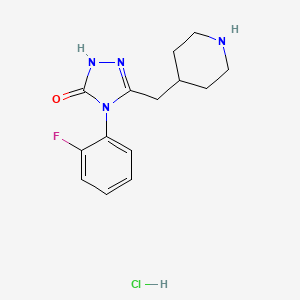

4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride

Description

4-(2-Fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a 2-fluorophenyl group at position 4 and a piperidin-4-ylmethyl moiety at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The compound’s structure has been refined using crystallographic tools like SHELXL and ORTEP-III, ensuring precise spatial resolution of its substituents . Its molecular formula is C₁₅H₁₇ClFN₅O, with a monoisotopic mass of 349.11 g/mol.

Properties

IUPAC Name |

4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O.ClH/c15-11-3-1-2-4-12(11)19-13(17-18-14(19)20)9-10-5-7-16-8-6-10;/h1-4,10,16H,5-9H2,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXSNDLUNQOBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NNC(=O)N2C3=CC=CC=C3F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

Fluorophenyl Group Addition: The fluorophenyl group is typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve:

Batch Processing: Utilizing large-scale reactors to perform the sequential synthetic steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the triazole ring, potentially yielding dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

Oxidation Products: N-oxide derivatives.

Reduction Products: Dihydrotriazole derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding Studies: Used to study the binding affinity and specificity of various biological receptors.

Medicine

Pharmacological Agent: Investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent.

Drug Development: Serves as a lead compound in the development of new therapeutic agents.

Industry

Agrochemicals: Potential use in the development of new pesticides and herbicides.

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride involves:

Molecular Targets: The compound targets specific enzymes and receptors, inhibiting their activity.

Pathways Involved: It interferes with biochemical pathways related to inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolone scaffold is widely explored in medicinal chemistry due to its versatility in modulating biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Key Structural and Functional Insights

Replacement of the piperidin-4-ylmethyl group with a 3-methoxybenzyl moiety (as in ) shifts activity toward antimicrobial applications, likely due to altered electronic interactions with microbial enzymes .

Role of the Hydrochloride Salt :

- The hydrochloride salt in the target compound enhances aqueous solubility, a critical factor for oral bioavailability. This contrasts with neutral analogs like the Gαq-RGS2 activator, which may require formulation adjuvants .

Crystallographic Stability :

- Compounds such as 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride () exhibit well-defined hydrogen-bonding networks, a feature shared with the target compound. These interactions improve thermal stability and shelf life .

Fluorine Substitution Patterns :

- The 4-chloro-2-fluorophenyl group in introduces steric and electronic effects that enhance herbicidal potency compared to the target compound’s 2-fluorophenyl group .

Biological Activity

4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18ClFN4O

- Molecular Weight : 312.77 g/mol

- CAS Number : 2034479-64-4

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The triazole ring is known to interact with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with a triazole moiety often exhibit significant antimicrobial properties. The presence of the fluorophenyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.

Cytotoxicity and Anticancer Potential

Studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells. The specific interactions between the compound and cellular pathways involved in cell cycle regulation are under investigation.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Antiviral | Potential inhibition of viral replication |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.